REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[C:5]([OH:11])=[CH:6][CH:7]=[CH:8][C:9]=1[OH:10])=[O:3].S([O-])(O[CH3:16])(=O)=O.C([O-])([O-])=O.[K+].[K+]>CC(C)=O>[CH3:1][C:2]([C:4]1[C:5]([O:11][CH3:16])=[CH:6][CH:7]=[CH:8][C:9]=1[OH:10])=[O:3] |f:2.3.4|
|
Name
|
|
Quantity
|
25 mmol
|
Type
|
reactant
|
Smiles
|
CC(=O)C=1C(=CC=CC1O)O
|
Name
|
|
Quantity
|
26 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(OC)[O-]
|
Name
|
|
Quantity
|
75 mmol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
are heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 12 hours
|
Duration
|
12 h
|
Type
|
TEMPERATURE
|
Details
|
Then the reaction medium is cooled
|
Type
|
CUSTOM
|
Details
|
the mineral matter is separated by filtration
|
Type
|
WASH
|
Details
|
rinsed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
After evaporation of the organic phase and flash chromatography
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1=C(C=CC=C1OC)O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 60% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |